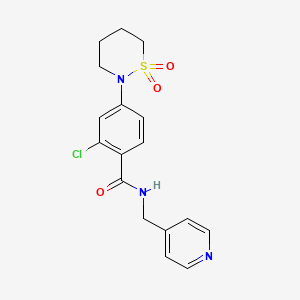![molecular formula C17H17N5O2 B5679878 N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5679878.png)
N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as MTA, is a chemical compound that has been studied extensively in the field of neuroscience. MTA is a member of the tetrazole family of compounds, which are known to have a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood, but it is thought to act by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity and learning and memory processes. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, this compound has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide in lab experiments is that it has been shown to have a high degree of selectivity for the NMDA receptor. Additionally, this compound has been shown to have a favorable safety profile in animal models. One limitation of using this compound in lab experiments is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide. One area of research is to further elucidate the mechanism of action of this compound, particularly with regards to its effects on the NMDA receptor. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in animal models. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate can then be reacted with sodium azide and acetic anhydride to form the tetrazole ring. Finally, the acetamide group can be introduced using acetic anhydride and triethylamine. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide has been studied extensively in the field of neuroscience due to its potential as a treatment for a variety of neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. Additionally, this compound has been shown to have antidepressant effects in animal models of depression.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-6-8-13(9-7-12)17-19-21-22(20-17)11-16(23)18-14-4-3-5-15(10-14)24-2/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTOMQSLTHMSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B5679795.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)
![1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5679800.png)
![(3R*,4R*)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5679804.png)
![{3-(2-methoxyethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5679806.png)
![N-isobutyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5679809.png)
![1-[4-(methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone](/img/structure/B5679812.png)
![2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5679818.png)
![[4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5679822.png)
![4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane](/img/structure/B5679842.png)


![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5679898.png)